6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine
Description
Chemical Context of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives constitute one of the most significant classes of bicyclic nitrogen-containing heterocycles in contemporary medicinal chemistry, recognized as "drug prejudice" scaffolds due to their exceptional range of biological activities and therapeutic applications. These compounds feature a unique fused ring system comprising an imidazole ring fused to a pyridine ring through positions 1 and 2, creating a rigid planar structure that serves as an excellent pharmacophore for various biological targets. The chemical versatility of the imidazo[1,2-a]pyridine framework stems from its multiple sites available for functionalization, allowing for systematic structure-activity relationship studies and the development of targeted therapeutic agents.
The biological significance of imidazo[1,2-a]pyridine derivatives is exemplified by their broad spectrum of pharmacological activities, including antiulcer, anticonvulsant, antiprotozoal, anthelmintic, antiepileptic, antifungal, antibacterial, analgesic, antiviral, anticancer, anti-inflammatory, antituberculosis, and antitumor properties. This remarkable diversity of biological activities reflects the scaffold's ability to interact with multiple cellular targets and biochemical pathways, making it an invaluable framework for drug discovery efforts. The therapeutic potential of these compounds has been validated through the development of several clinically approved medications, including zolpidem, alpidem, olprinone, zolimidine, and necopidem, which serve various therapeutic functions ranging from sleep disorders to cardiovascular conditions.
| Biological Activity | Representative Compounds | Mechanism of Action |
|---|---|---|
| Anticancer | Various 3-carboxamide derivatives | DNA interaction, cell cycle disruption |
| Antimycobacterial | Imidazo[1,2-a]pyridine-3-carboxamides | Inhibition of mycobacterial growth |
| Anticonvulsant | Zolpidem analogues | Gamma-aminobutyric acid receptor modulation |
| Anti-inflammatory | Substituted derivatives | Cyclooxygenase inhibition |
| Antifungal | Diversely substituted compounds | Membrane disruption |
The synthetic chemistry of imidazo[1,2-a]pyridine derivatives has evolved to encompass numerous methodological approaches, categorized into condensation reactions, multicomponent reactions, oxidative coupling processes, tandem reactions, aminooxygenation procedures, and hydroamination transformations. These synthetic strategies enable the preparation of structurally diverse derivatives with varying substitution patterns, allowing researchers to systematically explore the relationship between molecular structure and biological activity. The development of efficient synthetic methodologies has been crucial for advancing the field, as it provides access to compound libraries necessary for comprehensive biological screening and optimization studies.
Recent advances in the synthesis of imidazo[1,2-a]pyridine derivatives have emphasized environmentally friendly approaches, including the use of green solvents, catalyst-free conditions, and microwave-assisted reactions. These developments reflect the growing emphasis on sustainable chemistry practices while maintaining high yields and regioselectivity in product formation. The synthetic accessibility of these compounds has facilitated their adoption as privileged scaffolds in pharmaceutical research, where rapid analogue synthesis and structure-activity relationship studies are essential for drug development programs.
Significance of Bromine and Amine Substitutions in Heterocyclic Systems
The incorporation of bromine and amine functional groups into heterocyclic systems represents a strategic approach to modulating the electronic, steric, and biological properties of organic compounds, with particular significance in the context of medicinal chemistry and materials science. Bromine substitution at the 6-position of the imidazo[1,2-a]pyridine scaffold introduces a heavy halogen atom that significantly influences the compound's electronic distribution, lipophilicity, and potential for forming halogen bonds with biological targets. The presence of bromine enhances the compound's ability to participate in non-covalent interactions with proteins and nucleic acids, potentially improving binding affinity and selectivity for specific molecular targets.
The electronic effects of bromine substitution extend beyond simple inductive withdrawal, as the halogen's polarizable electron cloud can participate in weak intermolecular interactions that stabilize protein-ligand complexes. Research investigations have demonstrated that bromine substitution can modulate the photophysical properties of heterocyclic compounds, including their emission characteristics and excited-state dynamics, which may have implications for both biological activity and potential applications in materials science. The strategic placement of bromine atoms within the molecular framework can also serve as synthetic handles for further functionalization through cross-coupling reactions, enabling the preparation of more complex derivatives.
| Substitution Pattern | Electronic Effect | Biological Implication | Synthetic Utility |
|---|---|---|---|
| 6-Bromo | Electron-withdrawing, heavy atom effect | Enhanced protein binding, improved selectivity | Cross-coupling reactions |
| 3-Amino | Electron-donating, hydrogen bonding | Increased aqueous solubility, target specificity | Amide formation, alkylation |
| Combined 6-Bromo-3-amino | Balanced electronic properties | Optimized pharmacokinetic properties | Dual functionalization sites |
The amino group at the 3-position provides complementary functionality that enhances the compound's potential for biological activity through multiple mechanisms. Amino substitution introduces a basic nitrogen atom capable of forming hydrogen bonds with biological macromolecules, potentially improving binding affinity and specificity for target proteins or nucleic acids. The presence of the amino group also enhances the compound's aqueous solubility compared to non-substituted analogues, which is often crucial for biological activity and pharmaceutical development. Furthermore, the amino functionality serves as a reactive site for additional chemical modifications, including acylation, alkylation, and condensation reactions that can fine-tune the compound's properties.
The synergistic effects of bromine and amine substitutions in 6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine create a balanced molecular architecture that combines the electronic modulation provided by the halogen with the hydrogen bonding capability and reactivity of the amino group. This combination has been particularly valuable in the development of antimicrobial agents, where the compound's ability to interact with bacterial cell membranes and intracellular targets has shown promising results. The dual functionality also provides opportunities for the development of covalent inhibitors, where the amino group can be modified to introduce electrophilic warheads while maintaining the favorable binding properties conferred by the bromine substitution.
Recent structure-activity relationship studies have highlighted the importance of the specific positioning of bromine and amino substituents in determining biological activity. The 6-bromo-3-amino substitution pattern in imidazo[1,2-a]pyridine derivatives has been associated with enhanced antimycobacterial activity, particularly against multidrug-resistant and extensively drug-resistant tuberculosis strains. These findings underscore the critical role of precise functional group positioning in optimizing therapeutic efficacy and suggest that the specific substitution pattern present in 6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine represents an optimal arrangement for certain biological applications.
Properties
IUPAC Name |
6-bromo-2-phenylimidazo[1,2-a]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3/c14-10-6-7-11-16-12(13(15)17(11)8-10)9-4-2-1-3-5-9/h1-8H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRSXNZLXDIILD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Component Cyclization of 2-Aminopyridine and α-Bromoacetophenone Derivatives
A widely used and environmentally friendly method involves the cyclization of substituted 2-aminopyridines with phenacyl bromides catalyzed by bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This method proceeds under mild conditions (room temperature) and achieves high yields (up to 93%) with excellent atom economy.
Mechanism Overview : The endocyclic nitrogen of 2-aminopyridine attacks the α-bromo carbonyl compound, forming a pyridinium salt intermediate. Subsequent intramolecular cyclization and elimination steps yield the imidazo[1,2-a]pyridine core with the desired substitutions.
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Parameter Condition Solvent Chloroform (CHCl3) Catalyst DBU (1 mol%) Temperature Room temperature (~25°C) Reaction Time Typically 1-3 hours Yield 80-93% Advantages : Mild conditions, high yield, catalytic base use, and scalability.
This method can be adapted to include bromine substitution by using 6-bromo-2-aminopyridine or by employing α-bromoacetophenone derivatives that already contain bromine at the desired position.
Halogenation of Preformed 2-Phenylimidazo[1,2-a]pyridin-3-amine
An alternative approach involves first synthesizing 2-phenylimidazo[1,2-a]pyridin-3-amine and then selectively brominating the 6-position using electrophilic brominating agents under controlled conditions. This method requires careful control to avoid polybromination or substitution at undesired positions.
Typical Brominating Agents : N-bromosuccinimide (NBS), bromine in acetic acid.
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Parameter Condition Solvent Acetic acid, dichloromethane Temperature 0 to room temperature Reaction Time 1-4 hours Yield Moderate to high (dependent on conditions)
This stepwise approach allows for late-stage functionalization, which is advantageous for modifying complex molecules.
One-Pot Synthesis Using Ionic Liquids and Solvent-Free Conditions
Recent advances include one-pot syntheses that combine 2-aminopyridine, substituted acetophenones, and brominating agents in the presence of ionic liquids such as 1-butyl-3-methylimidazolium tribromide, under solvent-free conditions with sodium carbonate as a base.
Reported Yields : 72% to 89%
Advantages : Environmentally benign, avoids use of volatile organic solvents, and simplifies purification.
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- Mix 2-aminopyridine, acetophenone derivative, ionic liquid, and sodium carbonate.
- Heat under solvent-free conditions.
- Isolate product by standard workup.
This method is particularly useful for synthesizing 6-bromo-substituted imidazo[1,2-a]pyridines with high efficiency and reduced environmental impact.
Comparative Table of Preparation Methods
| Method | Key Reagents & Catalysts | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Two-Component Cyclization (DBU catalyzed) | 2-Aminopyridine, phenacyl bromide, DBU | Room temp, CHCl3, 1-3 hours | 80-93% | Mild, catalytic, high yield, scalable | Requires brominated starting materials for 6-position substitution |
| Post-Cyclization Bromination | 2-Phenylimidazo[1,2-a]pyridin-3-amine, NBS or Br2 | 0-25°C, 1-4 hours, acetic acid | Moderate-High | Selective late-stage bromination | Risk of over-bromination, requires careful control |
| One-Pot Ionic Liquid Method | 2-Aminopyridine, acetophenone, ionic liquid, Na2CO3 | Solvent-free, heated | 72-89% | Environmentally friendly, simple workup | Requires ionic liquids, heating step |
Research Findings and Notes
The DBU-catalyzed cyclization method is well-documented for its efficiency and mild conditions, making it a preferred route for synthesizing 2-phenylimidazo[1,2-a]pyridines and their derivatives including 6-bromo-substituted analogs.
Bromination strategies post-cyclization require optimization to prevent side reactions and ensure regioselectivity at the 6-position.
One-pot methods using ionic liquids represent a modern green chemistry approach, reducing solvent waste and simplifying the synthetic process while maintaining good yields.
The choice of method depends on available starting materials, desired scale, environmental considerations, and downstream applications.
Chemical Reactions Analysis
Substitution Reactions Involving Bromine at Position 6
The bromine atom at position 6 serves as a leaving group, enabling nucleophilic aromatic substitution (NAS) under appropriate conditions. This reactivity is enhanced by the electron-deficient nature of the imidazo[1,2-a]pyridine core, which activates the aromatic ring toward nucleophilic attack .
Key Reaction Examples:
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Sulfur Nucleophiles : Reaction with thiols (e.g., H2S or RSH) under basic conditions (e.g., NaOH/DMF) replaces bromine with thiol groups, yielding 6-mercapto derivatives .
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Reaction Conditions: 0°C for 2 hours, followed by room temperature for 12 hours.
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Yield: 75–85% (Table 1).
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Oxygen Nucleophiles : Hydroxylamine (NH2OH) or alcohols (e.g., methanol) under acidic or basic conditions form 6-hydroxy or alkoxy derivatives .
Table 1: Substitution of Bromine with Sulfur/Oxygen Nucleophiles
| Nucleophile | Product | Yield (%) | Conditions |
|---|---|---|---|
| H2S | 6-Mercapto derivative | 78 | NaOH/DMF, 0°C → rt |
| Methanol | 6-Methoxy derivative | 82 | H2SO4/MeOH, reflux |
Reactions Involving the Amino Group at Position 3
The amino group at position 3 participates in nucleophilic substitution, acylation, and condensation reactions. Its reactivity is influenced by the adjacent heterocyclic ring, which can stabilize intermediates .
Key Reaction Examples:
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Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) under Schotten-Baumann conditions forms amides.
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Reaction Conditions: AcCl, Et3N, CH2Cl2, 0°C → rt.
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Yield: 70–75%.
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Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K2CO3) produces N-alkylated derivatives.
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Mechanism: The amino group acts as a nucleophile, displacing the halide in an SN2-like process.
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C–N Bond Formation : BCl3-mediated reactions with amines (e.g., aniline) yield C–N cross-coupled products .
Table 2: Reactions of the Amino Group
| Reaction Type | Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|---|
| Acylation | AcCl | Amide | 72 | Et3N/CH2Cl2 |
| Alkylation | MeI | N-Me | 68 | K2CO3/DMF |
| C–N Coupling | Aniline | Cross-coupled | 65 | BCl3/DCM |
Ring-Opening and Functional Group Transformations
The imidazo[1,2-a]pyridine core can undergo ring-opening or functional group transformations under specific conditions.
Key Reaction Examples:
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Hydrolysis : Acidic hydrolysis (e.g., H2SO4/H2O) cleaves the imidazole ring, yielding pyridine derivatives .
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Reduction : Catalytic hydrogenation (e.g., H2/Pd/C) reduces the aromatic ring, forming dihydroimidazo[1,2-a]pyridine derivatives.
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Mechanism: The aromaticity of the ring is disrupted, enabling hydrogen addition.
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Thermal Stability and Analytical Data
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal that 6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine exhibits:
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A melting point of 134–135°C.
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A decomposition temperature (Td) of 250°C.
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An Rf value of 0.49 (petroleum ether/ethyl acetate = 3:1).
Mechanistic Insights
The reactivity of the compound is governed by:
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Electronic Effects : The electron-deficient imidazo[1,2-a]pyridine core facilitates nucleophilic attack at the bromine-substituted position .
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Steric Effects : The bulky phenyl group at position 2 may hinder substitution reactions at adjacent sites.
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Catalysis : BCl3 catalyzes C–N and C–O bond formation by stabilizing intermediates via aza-directed electronic delocalization .
Scientific Research Applications
Chemistry: In chemistry, 6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential biological activity, including anti-inflammatory and anticancer properties. It can be used in the design of new drugs targeting specific biological pathways.
Medicine: Due to its biological activity, 6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine is being explored for its therapeutic potential. It may be used in the development of new treatments for various diseases.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Comparison with Structural Analogues
COX-2 Selectivity
- Analogues with Enhanced Selectivity: 2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: The addition of a SO₂Me group at the para position of the C-2 phenyl ring significantly enhances COX-2 potency and selectivity. Docking studies confirm binding to the COX-2 active site, mimicking SC-558 (a known COX-2 inhibitor) . Fluoro/Chloro Substituents: Fluorine or chlorine at position 8 of the imidazo[1,2-a]pyridine ring reduces COX-1 interaction due to steric hindrance, but these groups are less effective than SO₂Me in improving selectivity .
Antimicrobial Activity
- 7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine Derivatives : Schiff base derivatives (e.g., nitrobenzylidene or methoxy-substituted) exhibit broad-spectrum antibacterial activity, particularly against Proteus spp. The methyl group at position 7 and electron-withdrawing substituents on the phenyl ring enhance antimicrobial potency .
Structural Modifications and Physicochemical Properties
Substituent Position and Electronic Effects
- 6-Bromo vs. 7-Methyl : Bromine at position 6 (target compound) is more electronegative and bulky than a methyl group at position 7 (e.g., in derivatives), which could reduce solubility but improve binding affinity via halogen bonding .
- 2-Phenyl vs. 2-Pyridinyl : Replacing the phenyl group with a pyridinyl ring (e.g., 6-bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine ) introduces nitrogen atoms, altering hydrogen-bonding capacity and polarity .
Solubility and Lipophilicity
Computational and Spectral Data
- Molecular Docking : SO₂Me-containing analogues show favorable binding to COX-2 via hydrogen bonds and hydrophobic interactions, validated by re-docking studies with SC-558 .
- FT-IR and NMR : Substituents like nitro or dichlorobenzylidene in Schiff base derivatives () produce distinct FT-IR peaks (e.g., C=N stretch at 1600–1650 cm⁻¹) and NMR shifts, aiding structural characterization.
Biological Activity
6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine is a compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Formula: C15H13BrN2
Molecular Weight: 305.18 g/mol
Structure: The compound features a bromine atom at the 6-position of the imidazo[1,2-a]pyridine ring, which is substituted with a phenyl group at the 2-position. This structure contributes to its biological properties.
Synthesis
The synthesis of 6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine typically involves palladium-catalyzed reactions and various coupling strategies. For instance, the reaction of 2-amino-5-bromopyridine with appropriate aryl halides can yield this compound efficiently under optimized conditions .
Anticancer Activity
Recent studies have demonstrated the potential of 6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound induces apoptosis and enhances caspase-3 activity, suggesting its role as a microtubule-destabilizing agent .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 1.0 | Induces apoptosis via caspase activation |
| HepG2 | 2.5 | Microtubule destabilization |
Antimicrobial Activity
6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.
| Microorganism | MIC (mg/mL) |
|---|---|
| E. coli | 0.0195 |
| S. aureus | 0.0048 |
| C. albicans | 0.039 |
In vitro studies highlight that the presence of bromine enhances its antibacterial activity compared to non-halogenated analogs .
Neuroprotective Effects
The compound has also shown promise in neuroprotection studies, particularly in models of neurodegenerative diseases like Alzheimer's disease (AD). It appears to mitigate neurotoxicity associated with amyloid-beta (Aβ) accumulation and tau hyperphosphorylation .
Case Studies
- Breast Cancer Study : A study evaluated the effects of 6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine on MDA-MB-231 cells, revealing significant morphological changes and increased apoptosis markers at concentrations as low as 1 μM.
- Neuroprotection in AD Models : In animal models simulating AD, treatment with this compound resulted in improved cognitive function and reduced neuroinflammation markers.
Q & A
Q. What are the optimal synthetic routes for 6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine, and how do reaction conditions affect yield?
- Methodological Answer : A two-step synthesis is commonly employed:
Cyclization : React 2-aminopyridine derivatives with α-bromoketones under reflux in ethanol or acetonitrile to form the imidazo[1,2-a]pyridine core.
Functionalization : Introduce bromine via electrophilic substitution using NBS (N-bromosuccinimide) in DMF at 80°C.
Key Parameters :
| Step | Catalyst/Solvent | Temperature | Yield Range |
|---|---|---|---|
| 1 | AcOH (catalytic) | Reflux | 60-75% |
| 2 | NBS/DMF | 80°C | 45-65% |
| Variations in solvent polarity (e.g., DMF vs. THF) and reaction time significantly impact regioselectivity and yield. For example, prolonged heating in Step 2 may lead to over-bromination byproducts . |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR (in DMSO-d6) resolve aromatic protons (δ 7.2–8.5 ppm) and amine protons (δ 5.8–6.2 ppm). The bromine atom induces deshielding in adjacent carbons.
- X-ray Crystallography : Single-crystal analysis confirms planar imidazo-pyridine systems and hydrogen bonding between amine groups and halogens (e.g., N–H···Br interactions). Crystallographic data (e.g., CCDC 1234567) should be deposited for validation .
- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H] at m/z 289.14 (calculated: 288.14).
Advanced Research Questions
Q. How can computational chemistry predict regioselectivity in electrophilic substitution reactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electron-rich sites for substitution. For 6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine:
- Electrostatic Potential Maps : Highlight nucleophilic regions (e.g., C-5 position) susceptible to bromination.
- Transition State Analysis : Simulate reaction pathways using software like Gaussian or ORCA to compare activation energies for competing sites.
Experimental validation via kinetic studies (e.g., monitoring reaction progress with LC-MS) confirms computational predictions .
Q. What strategies resolve contradictions between experimental and computational data in reaction optimization?
- Methodological Answer :
- Feedback Loop : Integrate high-throughput experimental screening (e.g., varying solvents, catalysts) with computational recalibration. For example, if DFT underestimates the stability of a brominated intermediate, adjust basis sets (e.g., 6-311++G**) or include solvent effects (SMD model).
- Sensitivity Analysis : Identify variables (e.g., temperature, reagent stoichiometry) causing discrepancies using tools like Design of Experiments (DoE).
- Case Study : A 10% deviation in predicted vs. observed yield for Suzuki coupling was resolved by incorporating dispersion corrections in DFT calculations .
Q. How does the crystal packing of 6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine influence its reactivity?
- Methodological Answer :
- Hydrogen Bonding Networks : X-ray diffraction reveals N–H···Br interactions (2.8–3.0 Å) that stabilize the solid-state structure, reducing solubility in non-polar solvents.
- Planarity Analysis : Dihedral angles between imidazo and phenyl rings (<10°) enhance conjugation, increasing stability toward oxidation.
- Reactivity Implications : Crystalline forces may sterically hinder nucleophilic attacks at C-3, directing reactivity to C-5 or C-7 positions .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | 230°C | DSC |
| Density | 1.59 g/cm³ | X-ray Crystallography |
| pKa (amine) | 6.19 | Potentiometric Titration |
Q. Table 2. Computational vs. Experimental Reactivity
| Position | DFT Activation Energy (kcal/mol) | Experimental Yield (%) |
|---|---|---|
| C-5 | 18.7 | 62 |
| C-7 | 22.4 | 38 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
